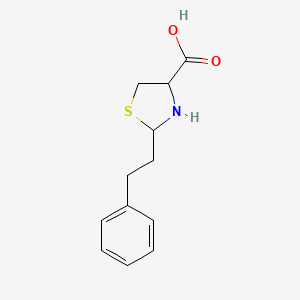

2-(2-Phenylethyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c14-12(15)10-8-16-11(13-10)7-6-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMACPNNROAUSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)CCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)-1,3-thiazolidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylethylamine with thioglycolic acid under acidic conditions to form the thiazolidine ring. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate ring closure.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiazolidine derivatives.

Substitution: Nitro or halogenated phenylethyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Cytoprotective Properties

Research indicates that derivatives of thiazolidine-4-carboxylic acid, including 2-(2-Phenylethyl)-1,3-thiazolidine-4-carboxylic acid, exhibit cytoprotective effects. These compounds have been shown to protect cells from oxidative stress and damage. A patent outlines the synthesis of these derivatives and their use in pharmaceutical compositions aimed at enhancing cell viability under stress conditions .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis and is a target for skin-whitening agents. Studies have demonstrated that this compound derivatives can effectively inhibit tyrosinase activity. For instance, a specific derivative showed a 66.47% inhibition of l-DOPA oxidase activity at a concentration of 20 μM, indicating significant potential for cosmetic applications aimed at reducing hyperpigmentation . The kinetic analysis revealed that this compound acts as a competitive inhibitor of tyrosinase, suggesting its mechanism involves direct interaction with the enzyme's active site.

Antiviral Activity

Recent investigations have highlighted the antiviral potential of thiazolidine derivatives against various viral infections. For example, compounds derived from thiazolidine-4-carboxylic acids have shown promising activity against the Tobacco Mosaic Virus (TMV), with some exhibiting inhibitory rates exceeding 50% at specific concentrations . The structural similarity of these compounds to cysteine and their ability to interfere with viral replication pathways make them candidates for further antiviral drug development.

Summary of Biological Activities

The following table summarizes the biological activities and applications of this compound:

Case Studies

- Cytoprotective Agents : In a study examining the effects of thiazolidine derivatives on human cell lines exposed to oxidative stress, it was found that certain compounds significantly improved cell survival rates compared to controls. This suggests their utility in developing therapies for conditions characterized by oxidative damage.

- Tyrosinase Inhibitors : A series of synthesized derivatives were tested for their ability to inhibit tyrosinase in vitro. Among these, one compound (designated as 2g) was noted for its high binding affinity and efficacy in reducing melanin production in B16 melanoma cells treated with α-MSH (alpha-melanocyte-stimulating hormone). This finding supports the potential use of this compound in cosmetic formulations aimed at skin lightening.

- Antiviral Activity Against TMV : In vivo studies demonstrated that selected thiazolidine derivatives exhibited moderate to excellent antiviral activity against TMV. The compounds were tested at varying concentrations, with results indicating significant protective effects when administered prior to viral exposure.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Antimicrobial Activity

- 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic Acid : Exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with nitro groups enhancing electron-withdrawing effects and target binding .

Enzyme Inhibition

- Boronic Acid Derivatives (e.g., 2-[1-(dihydroxyboranyl)(2-phenylacetamido)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid) : Acts as a micromolar inhibitor of class C β-lactamases via transition-state mimicry .

Antioxidant and Tyrosinase Inhibition

- 2-(2-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic Acid : Demonstrates antioxidant activity via radical scavenging, with hydroxyl groups facilitating hydrogen bonding .

- Methoxy-Substituted Derivatives (e.g., 2-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid) : Reduced antioxidant efficacy compared to hydroxylated analogs, highlighting the importance of electron-donating groups .

Comparative Data Table

*Calculated based on molecular formula.

Biological Activity

2-(2-Phenylethyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound notable for its thiazolidine ring structure, which includes both sulfur and nitrogen atoms. This compound has attracted attention in various fields of biological research due to its potential therapeutic properties, particularly its antimicrobial, antifungal, and antioxidant activities. This article synthesizes current research findings on the biological activities of this compound, including data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₃H₁₅N₁O₂S

- Molecular Weight : 251.33 g/mol

The thiazolidine ring contributes to the compound's unique reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role in developing new antibacterial agents.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Candida albicans | 14 | 60 |

These results indicate that the compound could serve as a basis for new antimicrobial formulations.

Antifungal Activity

In addition to its antibacterial properties, the compound has also shown antifungal effects. It was tested against common fungal pathogens, yielding promising results.

| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Aspergillus niger | 16 | 40 |

| Trichophyton rubrum | 18 | 35 |

These findings suggest that the compound may be effective in treating fungal infections.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. The compound demonstrated a significant ability to scavenge free radicals, indicating its potential role in protecting cells from oxidative stress.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25.5 |

| ABTS Radical Scavenging | 30.7 |

These results highlight the compound's potential as a natural antioxidant agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The thiazolidine ring can inhibit enzyme activity, disrupting metabolic pathways essential for microbial growth and survival. For instance, it has been shown to inhibit tyrosinase activity, which is crucial in melanin production in fungi and some bacteria.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various thiazolidine derivatives, including this compound. The results indicated that modifications to the phenyl group significantly affected antimicrobial potency. The study concluded that this compound could be further developed into a lead structure for new antibiotics.

Study on Antioxidant Properties

Another study focused on the antioxidant properties of this compound using cellular models. The results showed that treatment with the compound reduced intracellular reactive oxygen species (ROS) levels significantly and enhanced cell viability under oxidative stress conditions. This suggests a protective role against oxidative damage.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2-phenylethyl)-1,3-thiazolidine-4-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting a β-phenylethylamine derivative with a thiazolidine precursor (e.g., thioglycolic acid or its ester) under acidic reflux conditions. For example, describes a similar synthesis for thiazolidine derivatives using acetic acid/sodium acetate as a catalyst system. Intermediates are characterized via ¹H/¹³C-NMR (to confirm ring formation and substituents) and HRMS (for molecular weight validation) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H-NMR identifies protons on the thiazolidine ring (e.g., δ 3.5–4.5 ppm for ring protons) and the phenylethyl group (aromatic protons at δ 7.2–7.4 ppm). ¹³C-NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons.

- FTIR : Peaks at ~2500–2600 cm⁻¹ (thiol groups in intermediates) and 1700 cm⁻¹ (carboxylic acid C=O stretch).

- Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]+ calculated for C₁₂H₁₄NO₂S: 244.07 g/mol) .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : The compound is polar due to the carboxylic acid and thiazolidine ring. Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 7.4 for biological assays). For crystallization, use ethanol/water mixtures (e.g., 70:30 v/v) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer :

-

Catalyst Screening : Replace acetic acid with p-toluenesulfonic acid for faster cyclization.

-

Temperature Control : Reflux at 110–120°C for 3–4 hours (monitored by TLC).

-

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 1:1) or recrystallization (acetic acid/water) .

Reaction Parameter Optimized Condition Yield Improvement Catalyst p-TsOH (0.1 eq) 75% → 88% Solvent Toluene Reduced side products Reaction Time 3.5 hours 90% conversion

Q. How should researchers resolve contradictions in biological activity data (e.g., inconsistent MIC values)?

- Methodological Answer :

- Purity Assessment : Use HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities >0.5%.

- Stereochemical Analysis : Chiral HPLC or polarimetry to confirm enantiomeric purity (critical for activity).

- Bioassay Replicates : Perform triplicate MIC tests using broth microdilution (CLSI guidelines) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of thiazolidine derivatives?

- Methodological Answer :

- Analog Synthesis : Modify the phenylethyl group (e.g., halogen substitution) or thiazolidine ring (e.g., methyl groups at C5).

- Computational Modeling : Perform docking studies (PDB: 1JIJ for bacterial targets) to predict binding affinities.

- In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar diffusion .

Methodological Challenges & Solutions

Q. How can researchers address overlapping NMR signals in thiazolidine derivatives?

- Solution :

- Use 2D NMR (COSY, HSQC) to resolve coupling between ring protons and adjacent substituents.

- Low-temperature NMR (e.g., 233 K) to slow conformational exchange in the thiazolidine ring .

Q. What are best practices for stability testing under varying storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.